Cas no 948552-24-7 (N,N'-di-(1-naphthalenyl)-N,N'-diphenyl-[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine)

![N,N'-di-(1-naphthalenyl)-N,N'-diphenyl-[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine structure](https://ja.kuujia.com/scimg/cas/948552-24-7x500.png)

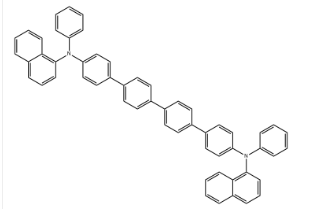

948552-24-7 structure

商品名:N,N'-di-(1-naphthalenyl)-N,N'-diphenyl-[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine

N,N'-di-(1-naphthalenyl)-N,N'-diphenyl-[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine 化学的及び物理的性質

名前と識別子

-

- N,N'-di-(1-naphthalenyl)-N,N'-diphenyl-[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine

- 4P-NPB

- 4P-NPB , N,N'-di-(1-naphthalenyl)-N,N'-diphenyl-[1,1':4',1'':4

- SCHEMBL1753821

- DB-080130

- 948552-24-7

- BS-53652

- N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine

- N4,N4'''-Di(naphthalen-1-yl)-N4,N4'''-diphenyl-[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine

- N,N'-Di-1-naphthalenyl-N,N'-diphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine

- N,N'-Di-(1-naphthalenyl)-N,N'-diphenyl-[1,1':4',1'':4'',1'''-

- 4P-NPB , N,N-di-(1-naphthalenyl)-N,N-diphenyl-[1,1:4,1:4

- quaterphenyl]-4,4'''-diamine

- N-(naphthalen-1-yl)-4'-{4'-[(naphthalen-1-yl)(phenyl)amino]-[1,1'-biphenyl]-4-yl}-N-phenyl-[1,1'-biphenyl]-4-amine

-

- インチ: InChI=1S/C56H40N2/c1-3-17-49(18-4-1)57(55-23-11-15-47-13-7-9-21-53(47)55)51-37-33-45(34-38-51)43-29-25-41(26-30-43)42-27-31-44(32-28-42)46-35-39-52(40-36-46)58(50-19-5-2-6-20-50)56-24-12-16-48-14-8-10-22-54(48)56/h1-40H

- InChIKey: CWIUXGVIFIAHGZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87)C9=CC=CC%10=CC=CC=C%109

計算された属性

- せいみつぶんしりょう: 740.319

- どういたいしつりょう: 740.319

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 58

- 回転可能化学結合数: 9

- 複雑さ: 1110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 6.5A^2

- 疎水性パラメータ計算基準値(XlogP): 15.8

じっけんとくせい

- 密度みつど: 1.203±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (2.3E-10 g/L) (25 ºC),

N,N'-di-(1-naphthalenyl)-N,N'-diphenyl-[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AB68274-500mg |

4P-NPB , N,N-di-(1-naphthalenyl)-N,N-diphenyl-[1,1:4,1:4 |

948552-24-7 | Sublimed >99%Unsublimed >97% | 500mg |

$724.00 | 2023-12-29 | |

| Chemenu | CM141473-1g |

N4,N4'''-di(naphthalen-1-yl)-N4,N4'''-diphenyl-[1,1'4',1''4'',1'''-quaterphenyl]-4,4'''-diamine |

948552-24-7 | 97% | 1g |

$*** | 2023-05-29 | |

| A2B Chem LLC | AB68274-10g |

4P-NPB , N,N-di-(1-naphthalenyl)-N,N-diphenyl-[1,1:4,1:4 |

948552-24-7 | Sublimed >99%Unsublimed >97% | 10g |

$5097.00 | 2023-12-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640043-1g |

N4,N4'''-di(naphthalen-1-yl)-N4,N4'''-diphenyl-[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine |

948552-24-7 | 98% | 1g |

¥8043.00 | 2024-04-24 | |

| Chemenu | CM141473-1g |

N4,N4'''-di(naphthalen-1-yl)-N4,N4'''-diphenyl-[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine |

948552-24-7 | 97% | 1g |

$626 | 2021-08-05 | |

| A2B Chem LLC | AB68274-2g |

4P-NPB , N,N-di-(1-naphthalenyl)-N,N-diphenyl-[1,1:4,1:4 |

948552-24-7 | Sublimed >99%Unsublimed >97% | 2g |

$1373.00 | 2023-12-29 | |

| A2B Chem LLC | AB68274-5g |

4P-NPB , N,N-di-(1-naphthalenyl)-N,N-diphenyl-[1,1:4,1:4 |

948552-24-7 | Sublimed >99%Unsublimed >97% | 5g |

$2840.00 | 2023-12-29 | |

| Ambeed | A112402-1g |

N,N'-Di-1-naphthalenyl-N,N'-diphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine |

948552-24-7 | 97% | 1g |

$720.0 | 2025-02-27 | |

| A2B Chem LLC | AB68274-1g |

4P-NPB , N,N-di-(1-naphthalenyl)-N,N-diphenyl-[1,1:4,1:4 |

948552-24-7 | Sublimed,>99%(HPLC) | 1g |

$2464.00 | 2024-04-19 |

N,N'-di-(1-naphthalenyl)-N,N'-diphenyl-[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

948552-24-7 (N,N'-di-(1-naphthalenyl)-N,N'-diphenyl-[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine) 関連製品

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:948552-24-7)N,N'-di-(1-naphthalenyl)-N,N'-diphenyl-[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine

清らかである:99%

はかる:1g

価格 ($):648

BIOOKE MICROELECTRONICS CO.,LTD

(CAS:948552-24-7)N,N'-di-(1-naphthalenyl)-N,N'-diphenyl-[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine

清らかである:99%

はかる:kg

価格 ($):問い合わせ